molecular formula C7H14ClN3S B13287881 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1228880-44-1

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

Cat. No.: B13287881
CAS No.: 1228880-44-1
M. Wt: 207.73 g/mol
InChI Key: RNJXTDMZDNCMAB-UHFFFAOYSA-N
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Description

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C7H15ClN2S It is an aromatic amine and belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate amine precursors. One common method includes the reaction of 1,3,4-thiadiazole with isopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further optimizes the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces amine derivatives .

Scientific Research Applications

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
  • Thiophene-2-ethylamine
  • 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties. Its isopropyl group and thiadiazole ring system provide specific interactions with molecular targets, enhancing its efficacy in various applications .

Properties

CAS No.

1228880-44-1

Molecular Formula

C7H14ClN3S

Molecular Weight

207.73 g/mol

IUPAC Name

2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3S.ClH/c1-5(2)7-10-9-6(11-7)3-4-8;/h5H,3-4,8H2,1-2H3;1H

InChI Key

RNJXTDMZDNCMAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)CCN.Cl

Origin of Product

United States

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